O-Phospho-L-homoserine (CAS: 4210-66-6) is a non-proteinogenic, phosphorylated amino acid. Its primary role is as a critical and non-interchangeable intermediate in the aspartate metabolic pathway, specifically serving as the direct precursor to L-threonine in bacteria, archaea, and plants [1]. Unlike more common phosphorylated amino acids, its utility is defined by high substrate specificity in this pathway, making it an essential reagent for research in microbial and plant biochemistry, enzyme kinetics, and metabolic engineering.
Substitution of O-Phospho-L-homoserine with close structural analogs such as L-phosphoserine, L-phosphothreonine, or its unphosphorylated precursor L-homoserine leads to complete failure in its core applications. The key downstream enzyme, threonine synthase, which converts it to L-threonine, exhibits strict substrate specificity. This enzyme does not recognize or process these common analogs, rendering them useless for in vitro pathway reconstructions, kinetic assays, or inhibitor screening studies targeting this specific biochemical node [1]. Therefore, procurement of the exact O-phospho-L-homoserine molecule is mandatory for any experiment involving the terminal steps of threonine biosynthesis.
O-Phospho-L-homoserine is the exclusive substrate for threonine synthase (EC 4.2.3.1), the enzyme catalyzing the final step in L-threonine biosynthesis. In a direct kinetic analysis of threonine synthase from *Arabidopsis thaliana*, the enzyme displayed a high affinity for O-phospho-L-homoserine with a Michaelis constant (Km) of 0.28 mM [1]. In contrast, structurally similar compounds like L-phosphoserine and L-homoserine are not processed by the enzyme, showing no detectable activity and thus making them functionally invalid as substitutes.
| Evidence Dimension | Enzyme-Substrate Affinity (Km) |
| Target Compound Data | 0.28 mM (for O-Phospho-L-homoserine) |
| Comparator Or Baseline | L-Phosphoserine & L-Homoserine (No detectable activity/affinity) |
| Quantified Difference | Qualitatively infinite; the enzyme is exclusively specific to O-Phospho-L-homoserine. |
| Conditions | In vitro kinetic assay with purified threonine synthase from *Arabidopsis thaliana*. |
This absolute specificity mandates the procurement of O-phospho-L-homoserine for any study involving threonine synthase activity, making substitution impossible.
In cell-free systems or in vitro reconstructions of the aspartate metabolic pathway, O-phospho-L-homoserine is an indispensable component, not just a substrate. It serves as the committed precursor for the threonine branch, following the action of homoserine kinase [1]. Adding earlier precursors like aspartate or homoserine requires the presence and activity of multiple upstream enzymes, while adding O-phospho-L-homoserine allows for direct investigation of the terminal threonine synthase step in isolation. Analogs cannot be used to initiate this specific reaction.
| Evidence Dimension | Precursor Suitability for Pathway Segment Analysis |
| Target Compound Data | Directly feeds into the terminal enzyme (Threonine Synthase) of the pathway. |
| Comparator Or Baseline | L-Homoserine (Requires prior enzymatic conversion by Homoserine Kinase and ATP). |
| Quantified Difference | Reduces system complexity by bypassing one or more enzymatic steps. |
| Conditions | In vitro multi-enzyme pathway reconstruction or cell-free protein synthesis (CFPS) systems. |
Procuring O-phospho-L-homoserine enables precise, targeted analysis of the final step of threonine synthesis, reducing experimental variables and potential pathway bottlenecks.
As a distinct metabolite, O-phospho-L-homoserine requires a high-purity analytical standard for its accurate identification and quantification in complex biological samples via methods like LC-MS/MS. Its fragmentation pattern and chromatographic retention time are unique [1]. Using a close analog like L-phosphoserine as a proxy standard is invalid, as it has a different mass, retention time, and fragmentation, leading to incorrect identification and quantification. Purity of the standard is directly linked to the reproducibility and accuracy of the resulting metabolomic data.
| Evidence Dimension | Analytical Uniqueness |
| Target Compound Data | Unique mass, retention time, and MS/MS fragmentation pattern. |
| Comparator Or Baseline | L-Phosphoserine (Different mass, retention, and fragmentation). |
| Quantified Difference | Fundamentally non-interchangeable for analytical purposes. |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. |
For quantitative metabolomics or flux analysis, purchasing a high-purity standard of O-phospho-L-homoserine is the only way to achieve accurate and reproducible results.
For determining the kinetic parameters (Km, kcat, Ki) of threonine synthase from any organism or for screening potential inhibitors/activators of the enzyme, O-phospho-L-homoserine is the only valid substrate to initiate the reaction [1].
Used as a certified reference material in LC-MS or GC-MS-based metabolomics to confirm the presence and measure the absolute concentration of O-phospho-L-homoserine in microbial or plant extracts [2].
Serves as the specific starting material to study the terminal segment of the L-threonine biosynthetic pathway in cell-free enzymatic systems, allowing for precise measurement of flux and regulation of threonine synthase independent of upstream enzymes [3].